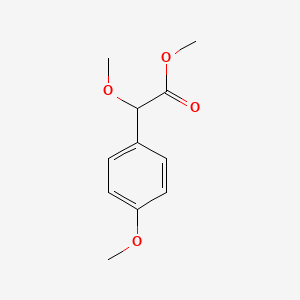
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 4-position and a styryl group at the 2-position, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring high stereospecificity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves safety by minimizing the handling of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, Grignard reagents
Major Products:
Oxidation: Oxazoles
Reduction: Reduced oxazole derivatives
Substitution: Functionalized oxazole derivatives
Applications De Recherche Scientifique
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects .
Comparaison Avec Des Composés Similaires
- 4,4-Dimethyl-2-(4-tridecen-1-yl)-4,5-dihydro-1,3-oxazole
- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Comparison: Compared to other oxazole derivatives, 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is unique due to its styryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(2-phenylethenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clé InChI |
IVCSIAZWAKWKDI-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-1-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methylpiperazine](/img/structure/B8600790.png)
![5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8600811.png)
![Cyclohexanone, 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8600819.png)
![1-(Benzo[d][1,3]dioxol-5-yl)cyclohexanecarbaldehyde](/img/structure/B8600820.png)

![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)


![3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile](/img/structure/B8600866.png)



![2H-spiro[benzofuran-3,3-pyrrolidine]](/img/structure/B8600893.png)

